molecular formula C21H13N3OS2 B2538896 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 477485-45-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2538896
CAS No.: 477485-45-3
M. Wt: 387.48
InChI Key: XTRNBTYSRSRLHJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H13N3OS2 and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-substituted derivatives of benzothiazole, including structures similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit potent antimicrobial activity against a range of bacterial and fungal species, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. This highlights the potential of these compounds as templates for the development of new antimicrobial agents (Incerti et al., 2017; Samadhiya et al., 2012).

Antioxidant Activity

Benzothiazole derivatives have also been synthesized and assessed for their antioxidant properties. Certain compounds within this category demonstrated moderate to significant radical scavenging activity, suggesting their utility in developing treatments that require antioxidant properties. This research opens avenues for further modifications and derivatization of these compounds to enhance their biological activity (Ahmad et al., 2012).

Anticancer Potential

Research into this compound and related structures has expanded into evaluating their anticancer activity. One particular study synthesized a related compound and tested it against breast cancer cell lines, finding significant inhibitory effects. This suggests the potential of benzothiazole derivatives in cancer therapy, highlighting the importance of further exploration into their mechanisms of action and therapeutic efficacy (Senthilkumar et al., 2021).

Inhibitory Activity Against Kv1.3 Ion Channels

Benzothiazole derivatives have shown inhibitory activity against the Kv1.3 ion channel, making them candidates for the development of treatments for diseases where this channel plays a crucial role. The synthesis of these compounds and their in vitro activity suggest a potential pathway for the development of novel therapeutic agents targeting ion channels involved in autoimmune diseases (Haffner et al., 2010).

Lipid Metabolism

A study on a benzothiazole derivative (similar in structural complexity to the compound of interest) tested its effects on lipid metabolism in mice fed a high-fat diet. The compound significantly improved the excretion of cholesterol, suggesting a beneficial role in lipid metabolism. This indicates that benzothiazole derivatives could be explored as potential agents for managing or treating conditions related to lipid metabolism (Yu et al., 2016).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNBTYSRSRLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.